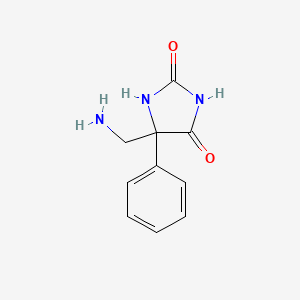
2-ethyl-N-(thiophen-3-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-N-(thiophen-3-ylmethyl)aniline is an organic compound with the molecular formula C13H15NS and a molecular weight of 217.33 g/mol . This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to an aniline moiety through an ethyl group . The presence of the thiophene ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-(thiophen-3-ylmethyl)aniline can be achieved through several synthetic routes. One common method involves the condensation of thiophene-3-carbaldehyde with 2-ethyl aniline in the presence of a suitable catalyst . The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or methanol . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes . The use of automated reactors and advanced purification techniques ensures consistent quality and yield of the compound . Industrial production also focuses on optimizing reaction conditions to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-(thiophen-3-ylmethyl)aniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-ethyl-N-(thiophen-3-ylmethyl)aniline has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-ethyl-N-(thiophen-3-ylmethyl)aniline involves its interaction with specific molecular targets and pathways . The compound’s thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, potentially affecting their function . Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-ethyl-N-(thiophen-2-ylmethyl)aniline
- 2-ethyl-N-(furan-3-ylmethyl)aniline
- 2-ethyl-N-(pyridin-3-ylmethyl)aniline
Uniqueness
2-ethyl-N-(thiophen-3-ylmethyl)aniline is unique due to the specific positioning of the thiophene ring, which imparts distinct electronic and steric properties . This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H15NS |
|---|---|
Molecular Weight |
217.33 g/mol |
IUPAC Name |
2-ethyl-N-(thiophen-3-ylmethyl)aniline |
InChI |
InChI=1S/C13H15NS/c1-2-12-5-3-4-6-13(12)14-9-11-7-8-15-10-11/h3-8,10,14H,2,9H2,1H3 |
InChI Key |
MMNUIHJJSXRUOB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NCC2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




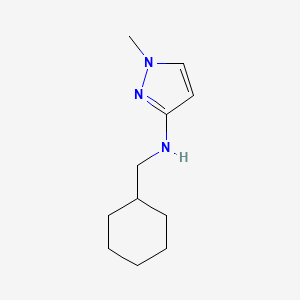
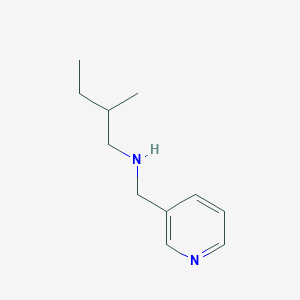
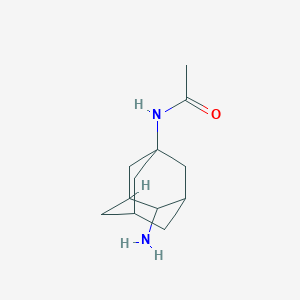
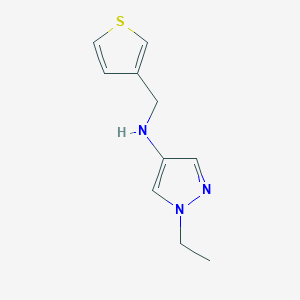
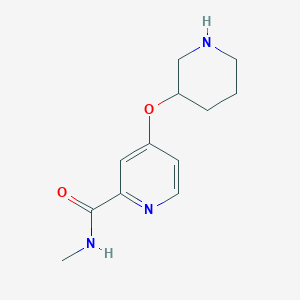

![6-Amino-5H,6H,7H-cyclopenta[b]pyridin-7-one](/img/structure/B13248315.png)

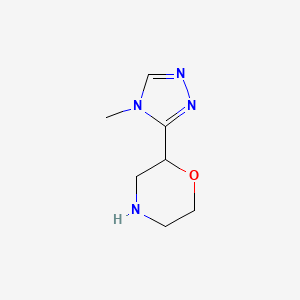
![1-Ethyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,3'-piperidine]](/img/structure/B13248328.png)

